1-Morpholino-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride
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Overview
Description
1-Morpholino-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride is a chemical compound with the molecular formula C17H22ClNO3 and a molecular weight of 323.82
Preparation Methods
The synthesis of 1-Morpholino-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride involves several steps. One common method includes the reaction of morpholine with 3-chloropropane-1,2-diol to form 1-morpholino-3-chloropropan-2-ol. This intermediate is then reacted with naphthalen-1-ol in the presence of a base to yield 1-Morpholino-3-(naphthalen-1-yloxy)propan-2-ol. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .
Chemical Reactions Analysis
1-Morpholino-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholino or naphthalen-1-yloxy groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
1-Morpholino-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Morpholino-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets. As an impurity of Propranolol, it may share some of the mechanisms of action of Propranolol, which is a β-adrenergic blocker. This means it can bind to β-adrenergic receptors, inhibiting their activation and leading to various physiological effects.
Comparison with Similar Compounds
1-Morpholino-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride can be compared with similar compounds such as Propranolol and its derivatives. Propranolol is a well-known β-adrenergic blocker used in the treatment of hypertension and other cardiovascular conditions. The unique aspect of this compound lies in its morpholino group, which may confer different pharmacological properties compared to Propranolol .
Similar Compounds
Propranolol: A β-adrenergic blocker used as an antihypertensive and antianginal agent.
1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol] Hydrochloride: Another derivative of Propranolol with similar properties.
Properties
IUPAC Name |
1-morpholin-4-yl-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3.ClH/c19-15(12-18-8-10-20-11-9-18)13-21-17-7-3-5-14-4-1-2-6-16(14)17;/h1-7,15,19H,8-13H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUCXNXJJXXXPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COC2=CC=CC3=CC=CC=C32)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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